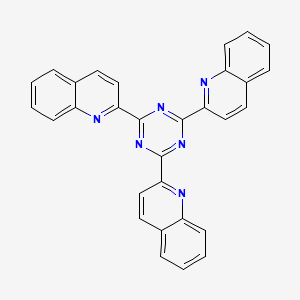

Quinoline, 2,2',2''-(1,3,5-triazine-2,4,6-triyl)tris-

Description

Quinoline, 2,2',2''-(1,3,5-triazine-2,4,6-triyl)tris- is a triazine-based compound featuring three quinoline moieties attached symmetrically to a 1,3,5-triazine core at the 2, 4, and 6 positions.

Properties

IUPAC Name |

2-[4,6-di(quinolin-2-yl)-1,3,5-triazin-2-yl]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18N6/c1-4-10-22-19(7-1)13-16-25(31-22)28-34-29(26-17-14-20-8-2-5-11-23(20)32-26)36-30(35-28)27-18-15-21-9-3-6-12-24(21)33-27/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUCYKMDPCZMSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=NC(=NC(=N3)C4=NC5=CC=CC=C5C=C4)C6=NC7=CC=CC=C7C=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90762761 | |

| Record name | 2,2',2''-(1,3,5-Triazine-2,4,6-triyl)triquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90762761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108248-14-2 | |

| Record name | 2,2',2''-(1,3,5-Triazine-2,4,6-triyl)triquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90762761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyl)tris- typically involves the reaction of quinoline derivatives with triazine compounds. One common method includes the substitution of chloride ions in cyanuric chloride with quinoline derivatives in the presence of a base such as sodium carbonate . The reaction is usually carried out in an ice bath to control the temperature and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyl)tris- undergoes various chemical reactions, including:

Nucleophilic Substitution: The triazine core can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or alcohols.

Oxidation and Reduction: The quinoline moiety can participate in oxidation and reduction reactions, often catalyzed by metal complexes.

Common Reagents and Conditions

Common reagents used in these reactions include sodium carbonate for nucleophilic substitution and metal catalysts like zinc trifluoromethanesulfonate for oxidation and reduction reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation reactions can produce quinoline N-oxides .

Scientific Research Applications

Quinoline, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyl)tris- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyl)tris- involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes, while the triazine core can form stable complexes with metal ions, affecting enzymatic activities . These interactions can lead to various biological effects, including inhibition of cell growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substitution with Other Aromatic Heterocycles

Example Compound : 2,4,6-Tris(2-pyridyl)-1,3,5-triazine (C₁₈H₁₂N₆)

- Structural Differences: Replaces quinoline with pyridyl groups. Pyridyl lacks the fused benzene ring present in quinoline, reducing steric bulk and altering π-conjugation.

- Properties: Lower molecular weight (312.33 g/mol vs. ~450–500 g/mol estimated for the quinoline analogue). Forms light tan monoclinic crystals, suggesting distinct crystallinity compared to bulkier quinoline derivatives.

Substitution with Aniline Derivatives

Example Compound : 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (CAS 14544-47-9)

- Structural Differences: Features aniline substituents instead of quinolines. The amine groups enhance solubility in polar solvents and reactivity in polymer synthesis.

- Synthesis: Produced in high purity (up to 99.999%) for specialized applications, contrasting with quinoline-triazine’s likely use in bioactive contexts .

- Applications: Utilized in advanced materials and electronics, whereas quinoline derivatives may target pharmaceutical uses (e.g., otoprotection as suggested by quinoline analogues in ) .

Substitution with Oxadiazole Groups

Example Compound : 2,4,6-Tris(5-(3,4,5-tri(3,7-dimethyloctyloxy)phenyl)-1,3,4-oxadiazol-2-yl)-1,3,5-triazine (N13)

- Structural Differences : Oxadiazole rings introduce electron-deficient characteristics and branched alkyl chains (3,7-dimethyloctyloxy), enhancing thermal stability and solubility in organic solvents.

- Synthesis : Synthesized via thionyl chloride-mediated condensation, yielding 72% after column chromatography .

Aliphatic Substituents

Example Compound: Ethanol,2,2',2''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- (CAS 891-65-6)

- Structural Differences: Ethanol-oxy groups replace aromatic systems, drastically increasing hydrophilicity.

- Applications : Likely used in surfactants or crosslinking agents, diverging from aromatic triazines’ electronic or medicinal applications .

Comparative Data Table

Key Research Findings

- Electronic Properties: Pyridyl- and oxadiazole-triazines demonstrate strong ligand behavior and luminescence, respectively, whereas quinoline’s extended conjugation may favor charge-transfer interactions .

- Synthetic Flexibility : Triazine cores accommodate diverse substituents via scalable methods (e.g., condensation, Pd catalysis), enabling tailored properties for pharmaceuticals or materials .

Biological Activity

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Quinoline, 2,2',2''-(1,3,5-triazine-2,4,6-triyl)tris- is a hybrid structure that combines the quinoline scaffold with a triazine moiety. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for Quinoline, 2,2',2''-(1,3,5-triazine-2,4,6-triyl)tris- is with a molecular weight of 498.5 g/mol. The compound features a quinoline core linked to a triazine framework that may enhance its biological efficacy .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of quinoline-triazine hybrids. For instance, novel hybrids synthesized from quinoline and triazine scaffolds exhibited potent inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways. The most promising hybrid demonstrated an IC50 value of 0.40 μM against TNF-α production, significantly outperforming standard anti-inflammatory drugs like celecoxib .

| Compound | COX-2 IC50 (μM) | 15-LOX IC50 (μM) | TNF-α Inhibition IC50 (μM) |

|---|---|---|---|

| Hybrid 8e | 0.047 | 1.81 | 0.40 |

| Celecoxib | 0.045 | Not applicable | 10.69 |

| Diclofenac | Not applicable | Not applicable | 10.27 |

Antimicrobial Activity

Quinoline derivatives are recognized for their broad-spectrum antimicrobial properties. Research indicates that compounds containing the quinoline structure exhibit significant activity against various bacterial strains and protozoa. The triazine component may enhance these effects through synergistic mechanisms .

Antimalarial Activity

The antimalarial efficacy of quinoline derivatives is well-documented, particularly in compounds like chloroquine. The incorporation of triazine moieties into quinoline structures has shown promise in enhancing potency against Plasmodium falciparum . A quantitative structure-activity relationship (QSAR) analysis indicated that specific substitutions on the quinoline core could optimize inhibitory activity against this malaria-causing parasite.

Case Studies

Case Study 1: Dual Inhibitors of COX and LOX

A study synthesized several quinoline-triazine hybrids and evaluated their dual inhibitory effects on COX-2 and LOX enzymes. The findings revealed that specific structural modifications significantly influenced the potency and selectivity of these compounds as anti-inflammatory agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of quinoline derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain hybrids displayed MIC values lower than traditional antibiotics, suggesting their potential as alternative therapeutic agents .

Q & A

Basic: What are the optimal synthetic routes and purification strategies for quinoline-functionalized triazine derivatives?

The compound is synthesized via nucleophilic substitution reactions between cyanuric chloride derivatives and quinoline-based nucleophiles. A common approach involves refluxing in polar aprotic solvents (e.g., DMF, acetonitrile) under inert atmospheres, with stoichiometric control to ensure trisubstitution . Purification typically employs column chromatography using silica gel and gradient elution with dichloromethane/methanol mixtures. Recrystallization from DMSO or DMF can improve purity (>98%), as noted for structurally analogous triazine derivatives . For lab-scale synthesis, monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Basic: Which spectroscopic and crystallographic methods are critical for structural validation?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent attachment to the triazine core. For example, quinoline protons appear as distinct aromatic signals at δ 7.5–9.0 ppm, while triazine carbons resonate at ~170 ppm in ¹³C NMR .

- X-ray Diffraction (XRD): Single-crystal XRD resolves bond angles and π-stacking interactions. A related triazine compound (CCDC 1983315) revealed planar geometry with intermolecular hydrogen bonding critical for stability .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 621.68 for C₄₂H₂₇N₃O₃) and detects synthetic byproducts .

Advanced: How can this compound be tailored for covalent organic frameworks (COFs) targeting photocatalytic applications?

The triazine core serves as a nodal building block for COFs. For example, solvothermal condensation with benzaldehyde derivatives forms imine-linked frameworks . Key design considerations:

- Pore Engineering: Adjust substituent length (e.g., quinoline vs. biphenyl) to modulate pore size (2.2–2.5 nm) and surface area (SBET up to 1592 m²/g) .

- Band Gap Tuning: Ultraviolet-visible (UV-Vis) spectroscopy and density functional theory (DFT) calculations predict optoelectronic properties. A triazine-based COF exhibited a band gap of 2.67 eV, suitable for visible-light-driven CO₂ reduction .

- Stability Testing: Thermogravimetric analysis (TGA) under nitrogen (up to 400°C) and PXRD after solvent exposure assess framework robustness .

Advanced: What methodologies resolve contradictions in reported solubility and stability data?

Discrepancies in solubility (e.g., DCM vs. water) arise from substituent hydrophobicity and crystallinity. To address this:

- Solubility Screening: Use Hansen solubility parameters (HSPs) to correlate solvent polarity with quinoline-triazine interactions. Polar solvents like DMSO enhance solubility via π-π and dipole interactions .

- Accelerated Stability Studies: Expose the compound to UV light (λ = 365 nm) and humid environments (40°C/75% RH) for 72 hours. Monitor degradation via HPLC and compare with literature reports .

Advanced: How can its electronic properties be leveraged in fluorescent sensors?

The conjugated quinoline-triazine system exhibits intramolecular charge transfer (ICT), enabling fluorescence quenching or enhancement. For sensor design:

- Sensitivity Testing: Titrate with nitroaromatics (e.g., TNP) and monitor fluorescence quenching (λem = 450–500 nm). A triazine-based polymer achieved a detection limit of 10⁻⁸ M for TNP .

- Selectivity Profiling: Compare responses to competing analytes (e.g., metal ions, amines) using time-resolved fluorescence spectroscopy .

- Mechanistic Analysis: DFT calculations (e.g., HOMO-LUMO energy levels) rationalize electron-deficient triazine-analyte interactions .

Advanced: What experimental and computational tools elucidate reaction mechanisms in catalytic applications?

- Electrochemical Studies: Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals redox peaks at −1.2 to −1.5 V (vs. Ag/AgCl), indicating triazine’s electron-accepting role .

- Operando Spectroscopy: In situ FTIR tracks intermediate formation during catalysis (e.g., CO₂ reduction to CO) .

- Molecular Dynamics (MD): Simulate adsorption energies of reactants (e.g., CO₂) on triazine-COF surfaces to predict catalytic activity .

Advanced: How do structural modifications impact corrosion inhibition efficiency?

A Schiff base triazine derivative (MISB) achieved 92% inhibition efficiency for mild steel in HCl via adsorption. Key methodologies:

- Weight Loss Measurements: Immerse steel coupons in 0.5 M HCl with/without inhibitor (24–72 hrs). Calculate inhibition efficiency using Δm (mass loss) .

- Surface Morphology: Scanning electron microscopy (SEM) and atomic force microscopy (AFM) quantify surface roughness changes post-corrosion .

- Adsorption Isotherms: Fit data to Langmuir or Temkin models to determine binding constants (e.g., Kads = 1.2 × 10⁴ M⁻¹ for MISB) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.